Influenza Neuraminidase Inhibition: Methyl Ester as the Optimal Starting Scaffold with 104-Fold SAR Window for Lead Optimization
In a systematic SAR study of thiazole-based influenza NA inhibitors, the methyl ester (compound 1) displayed baseline NA inhibitory activity (IC₅₀ = 358 μM) that was deliberately optimized through iterative chemical modification to yield compound 4d with IC₅₀ = 3.43 μM—a ~104-fold improvement [1]. The free acid derivative of compound 1 (compound 3d, IC₅₀ = 128 μM) showed only a ~2.8-fold improvement over the methyl ester, while the ethyl ester-BOC protected intermediate (3a, IC₅₀ = 411 μM) was actually less active than compound 1. This demonstrates that the methyl ester provides a superior balance of potency and synthetic tractability relative to the free acid and ethyl ester congeners for initiating an antiviral SAR campaign. Oseltamivir carboxylate (IC₅₀ = 0.17 μM) serves as the clinical benchmark.
| Evidence Dimension | Influenza A virus (H3N2) neuraminidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 358 μM (methyl ester, compound 1) |
| Comparator Or Baseline | Compound 4d (optimized derivative): IC₅₀ = 3.43 μM; Compound 3d (free acid): IC₅₀ = 128 μM; Compound 3a (ethyl ester-BOC): IC₅₀ = 411 μM; Oseltamivir carboxylate: IC₅₀ = 0.17 μM |
| Quantified Difference | Methyl ester (compound 1) is 2.8-fold more potent than ethyl ester-BOC analog (3a); 104-fold SAR improvement window to optimized 4d; free acid (3d) shows only 2.8-fold improvement over methyl ester 1 |
| Conditions | Influenza A virus (H3N2) neuraminidase inhibition assay; fluorescent substrate; IC₅₀ calculated from percent inhibition vs. inhibitor concentration; duplicate determinations, mean of three independent experiments |
Why This Matters
For procurement decisions in antiviral drug discovery, the methyl ester offers the widest SAR optimization window (104-fold) among the three ester/acid forms tested, making it the most information-rich starting point for hit-to-lead campaigns.
- [1] Liu Y, Zhang L, Gong J, Fang H, Liu A, Du G, Xu W. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors. J Enzyme Inhib Med Chem. 2011;26(4):506-513. Table 1, compounds 1, 3a, 3d, 4d, and oseltamivir carboxylate. View Source
